8-Benzyloxy Warfarin
CAS No.: 32492-96-9
Cat. No.: VC0030275
Molecular Formula: C26H22O5
Molecular Weight: 414.457
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32492-96-9 |
---|---|
Molecular Formula | C26H22O5 |
Molecular Weight | 414.457 |
IUPAC Name | 4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |
Standard InChI | InChI=1S/C26H22O5/c1-17(27)15-21(19-11-6-3-7-12-19)23-24(28)20-13-8-14-22(25(20)31-26(23)29)30-16-18-9-4-2-5-10-18/h2-14,21,28H,15-16H2,1H3 |
Standard InChI Key | VSDJTMWCGIUVGS-UHFFFAOYSA-N |
SMILES | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O |
Introduction
Chemical Identity and Basic Properties
8-Benzyloxy Warfarin is a chemical compound primarily used in research settings for the study of warfarin metabolism and derivatives. It serves as an important intermediate in the production of warfarin metabolites, making it a valuable compound for pharmaceutical research. As a structural analog of warfarin, it belongs to the coumarin family of compounds.
The compound is characterized by the following key identifiers:
Table 1: Basic Chemical Information of 8-Benzyloxy Warfarin
Parameter | Value |
---|---|
CAS Number | 32492-96-9 |
Molecular Formula | C₂₆H₂₂O₅ |
Molecular Weight | 414.457 g/mol |
IUPAC Name | 4-hydroxy-3-(3-oxo-1-phenylbutyl)-8-phenylmethoxychromen-2-one |
Standard InChIKey | VSDJTMWCGIUVGS-UHFFFAOYSA-N |
PubChem Compound ID | 71313913 |
The compound possesses a complex structural formula that includes multiple aromatic rings and functional groups. The molecular structure incorporates the core coumarin structure found in warfarin, with the addition of a benzyloxy group at the 8-position, which distinguishes it from the parent compound . This structural modification significantly alters its physicochemical properties while maintaining certain aspects of the pharmacological profile associated with the coumarin class.
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific literature and chemical databases:
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4-Hydroxy-3-(3-oxo-1-phenylbutyl)-8-(phenylmethoxy)-2H-1-benzopyran-2-one
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3-(α-Acetonylbenzyl)-8-(benzyloxy)-4-hydroxy-coumarin
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Warfarin RC18
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8-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
These alternative nomenclatures reflect different approaches to naming the chemical structure, with some emphasizing the coumarin backbone (as in the benzopyran-2-one terminology) and others highlighting its relationship to warfarin.
Physical and Chemical Properties
The physical and chemical properties of 8-Benzyloxy Warfarin have been characterized through both experimental methods and predictive computational approaches. These properties provide important insights into its behavior in various research applications.
Table 2: Physical and Chemical Properties of 8-Benzyloxy Warfarin
Property | Value | Determination Method |
---|---|---|
Physical State | Solid | Experimental |
Color | Off-White | Experimental |
Density | 1.293±0.06 g/cm³ | Predicted |
Boiling Point | 635.8±55.0 °C | Predicted |
pKa | 4.50±1.00 | Predicted |
SMILES Notation | CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)OCC4=CC=CC=C4)OC2=O)O | Computational |
The compound appears as an off-white solid at standard temperature and pressure. The relatively high predicted boiling point of approximately 635.8±55.0 °C indicates a high thermal stability, which is consistent with its complex molecular structure containing multiple aromatic rings . The predicted pKa value of 4.50±1.00 suggests moderate acidity of the hydroxyl group, which may influence its chemical reactivity and solution properties.
Structural Features
The structural features of 8-Benzyloxy Warfarin can be elucidated from its chemical formula and SMILES notation. The compound contains:
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A coumarin core structure (2H-1-benzopyran-2-one)
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A hydroxyl group at position 4
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A phenylbutanone substituent at position 3
The benzyloxy group at position 8 represents the key structural modification compared to warfarin, which affects the compound's lipophilicity, molecular recognition properties, and potentially its metabolic pathway in biological systems.
Relationship to Warfarin and Pharmacological Context
8-Benzyloxy Warfarin is a structural derivative of warfarin, which is a widely used oral anticoagulant medication. Understanding the relationship between these compounds provides important context for the research applications of 8-Benzyloxy Warfarin.
Warfarin functions as an anticoagulant by inhibiting vitamin K epoxide reductase, an essential enzyme in the vitamin K cycle. This inhibition prevents the carboxylation of several blood coagulation factors (factors II, VII, IX, and X) and anticoagulant proteins C and S, leading to a reduced ability of the blood to clot .
While warfarin is clinically used as an anticoagulant, 8-Benzyloxy Warfarin is primarily utilized in research settings rather than as a therapeutic agent. Its structural relationship to warfarin makes it valuable for studying:
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Structure-activity relationships of warfarin derivatives
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Metabolic pathways of coumarin anticoagulants
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Development of new anticoagulant compounds with improved safety profiles
The modification at the 8-position with a benzyloxy group may alter the compound's interaction with metabolic enzymes, potentially affecting its pharmacokinetic properties compared to warfarin.
Comparative Analysis with Related Compounds
8-Benzyloxy Warfarin belongs to a family of warfarin derivatives that includes several other benzyloxy-substituted compounds, such as 6-Benzyloxy Warfarin and 7-Benzyloxy Warfarin . These compounds differ in the position of the benzyloxy group on the coumarin ring system.
Table 3: Comparison of 8-Benzyloxy Warfarin with Related Compounds
Compound | CAS Number | Key Structural Difference | Primary Use |
---|---|---|---|
Warfarin | 81-81-2 | Parent compound | Clinical anticoagulant |
8-Benzyloxy Warfarin | 32492-96-9 | Benzyloxy group at position 8 | Research compound |
6-Benzyloxy Warfarin | Not provided in search results | Benzyloxy group at position 6 | Research compound |
7-Benzyloxy Warfarin | Not provided in search results | Benzyloxy group at position 7 | Research compound |
The positional isomerism of these benzyloxy substituents may lead to different pharmacological properties, metabolic fates, and research applications for each compound. The systematic comparison of these derivatives contributes to the understanding of structure-activity relationships in coumarin anticoagulants.
Research Applications
8-Benzyloxy Warfarin serves primarily as a research tool in scientific investigations related to warfarin metabolism and the development of anticoagulant derivatives. Its applications span several research domains in pharmaceutical and medicinal chemistry.
Metabolic Studies
One of the primary research applications of 8-Benzyloxy Warfarin is in the study of warfarin metabolism. As an intermediate in the production of warfarin metabolites, it helps researchers understand the metabolic pathways through which warfarin is processed in the body. This is particularly important because:
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Warfarin has a narrow therapeutic index, requiring careful dosing
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Warfarin metabolism exhibits significant inter-individual variability
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Numerous drug-drug interactions affect warfarin metabolism
By studying 8-Benzyloxy Warfarin and related compounds, researchers can gain insights into the complex metabolic fate of warfarin, potentially leading to improved dosing strategies and reduced adverse effects in clinical practice.
Structure-Activity Relationship Studies
The structural modifications present in 8-Benzyloxy Warfarin provide a valuable platform for structure-activity relationship (SAR) studies. By comparing its biological activity with that of warfarin and other derivatives, researchers can identify:
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The impact of benzyloxy substitution on anticoagulant potency
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Effects on binding affinity to vitamin K epoxide reductase
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Changes in pharmacokinetic properties resulting from structural modifications
These SAR studies contribute to the broader understanding of coumarin anticoagulants and may guide the design of next-generation anticoagulant compounds with improved safety profiles.
Current Research Trends and Future Directions
Current research involving 8-Benzyloxy Warfarin and related compounds focuses on several key areas:
Development of Improved Anticoagulants
Despite the development of newer anticoagulants like edoxaban, which have shown reduced rates of cardiovascular death and bleeding complications compared to warfarin , there remains interest in developing improved coumarin-based anticoagulants. 8-Benzyloxy Warfarin and similar derivatives serve as important compounds in this research area, potentially leading to new clinical candidates with optimized pharmacological profiles.
Drug-Drug Interaction Studies
Warfarin is known to have numerous drug-drug interactions, which complicate its clinical use. Studies examining interactions between warfarin and drugs like aprepitant or prednisolone highlight the complexity of these interactions. Research involving 8-Benzyloxy Warfarin may contribute to a better understanding of the structural features that influence these interactions, potentially leading to derivatives with reduced interaction potential.
Metabolic Profiling and Personalized Medicine
The study of warfarin metabolites, including those derived from compounds like 8-Benzyloxy Warfarin, contributes to the development of personalized medicine approaches for anticoagulant therapy. By understanding the metabolic pathways and genetic factors that influence warfarin metabolism, researchers aim to develop more individualized dosing strategies to improve safety and efficacy.
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